Ozagrel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Thrombosis and Stroke:

- Inhibition of Platelet Aggregation: Ozagrel acts as a selective inhibitor of thromboxane A2 synthase, an enzyme involved in platelet aggregation. This could potentially reduce blood clot formation and improve blood flow in conditions like stroke. [Source: ]

- Animal Studies: Some animal studies suggest Ozagrel may have neuroprotective effects and improve outcomes in stroke models. [Source: ]

- Limited Clinical Data: Clinical studies on Ozagrel's effectiveness in stroke treatment are scarce and inconclusive. While one study showed no significant improvement in functional outcomes, another suggested its safety for use without increased bleeding risk. [Source: , ]

Other Potential Applications:

- Asthma and Bronchoconstriction: Studies suggest Ozagrel may inhibit airway constriction and inflammation in animal models of asthma. [Source: ]

- Diabetes and Vascular Complications: Preliminary research indicates Ozagrel may improve blood sugar control and reduce nerve damage in diabetic rats. [Source: ]

Important Note:

- Further Research Needed: More clinical trials are necessary to establish the safety and efficacy of Ozagrel for any medical condition.

- Not a Substitute for Medical Advice: The information provided here is for informational purposes only and should not be interpreted as medical advice. Always consult with a qualified healthcare professional for diagnosis and treatment.

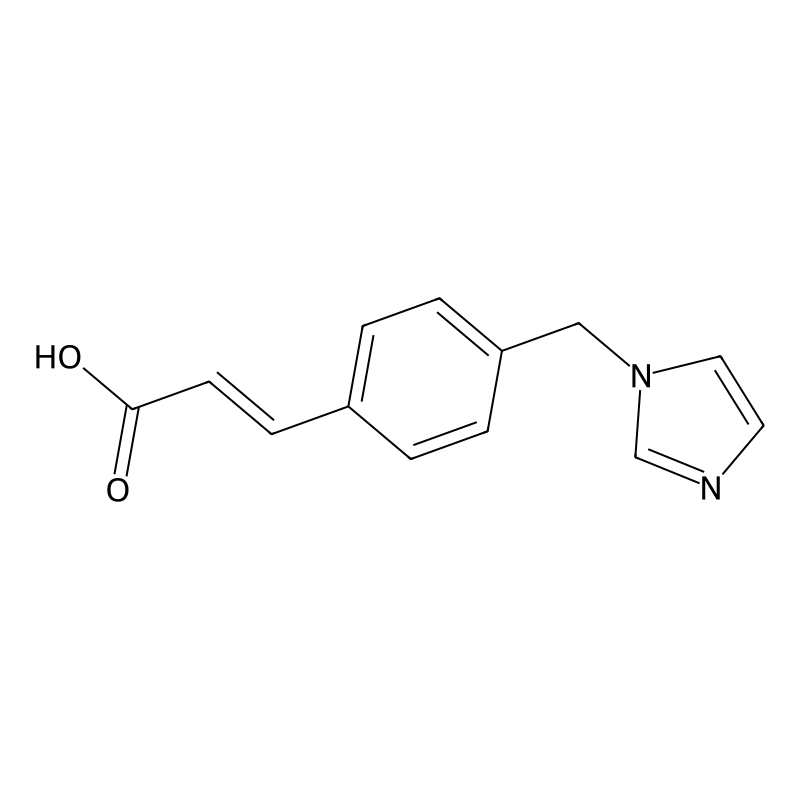

Ozagrel is a synthetic compound primarily recognized for its role as a selective inhibitor of thromboxane A2 synthase. Its chemical structure is represented by the formula , and it has been investigated for various therapeutic applications, including the treatment of conditions like dry eye syndrome and liver injuries induced by acetaminophen overdose . The compound belongs to the class of organic aromatic compounds known as cinnamic acids, characterized by a benzene ring and a carboxylic acid group .

- As mentioned earlier, Ozagrel acts as a selective inhibitor of TXA2 synthase [, ].

- TXA2 is a potent inducer of platelet aggregation and vasoconstriction (narrowing of blood vessels) [].

- By inhibiting TXA2 production, Ozagrel theoretically reduces platelet aggregation and promotes vasodilation, potentially improving blood flow and reducing clot formation [, ].

Key Reaction Steps:- Cyclooxygenase Activity: Arachidonic acid is first acted upon by cyclooxygenase enzymes, leading to the formation of prostaglandins and thromboxanes.

- Thromboxane A2 Formation: Thromboxane A2 synthase catalyzes the conversion of prostaglandin H2 to thromboxane A2, which is inhibited by ozagrel .

Ozagrel exhibits significant biological activity through its inhibition of thromboxane A2 synthesis. This action results in:

- Vasodilation: By reducing thromboxane A2 levels, ozagrel promotes vasodilation, counteracting the vasoconstrictive effects of thromboxane.

- Antiplatelet Effects: The compound decreases platelet aggregation, which can be beneficial in preventing thrombotic events .

- Liver Protection: Studies have shown that ozagrel can alleviate liver injury caused by acetaminophen overdose by mitigating oxidative stress and cellular necrosis .

The synthesis of ozagrel typically involves several steps, including chlorination and subsequent reactions to form the active compound. One common method includes:

- Chlorination: Ozagrel is dissolved in dichloromethane and treated with thionyl chloride to form ozagrel chloride.

- Purification: The reaction mixture is evaporated to remove excess reagents, followed by extraction and purification using chromatography techniques.

- Final Product: The final product is obtained as a white powder after lyophilization .

Ozagrel has been explored in various therapeutic contexts:

- Dry Eye Syndrome: Investigated for its potential to alleviate symptoms associated with this condition due to its anti-inflammatory properties .

- Acetaminophen-Induced Liver Injury: Demonstrated protective effects against liver damage caused by acetaminophen overdose in experimental models .

- Cardiovascular Disorders: Its role as an antiplatelet agent makes it a candidate for managing cardiovascular diseases linked to thrombus formation .

Research on ozagrel's interactions has highlighted its ability to modulate various biological pathways:

- Thromboxane Pathway: As a selective inhibitor, ozagrel significantly alters the balance between thromboxane A2 and prostacyclin, impacting vascular tone and platelet function.

- Cytochrome P450 Enzymes: Studies indicate that ozagrel has minimal impact on cytochrome P450 2E1 activity, suggesting it does not significantly interfere with drug metabolism pathways related to hepatotoxicity .

Ozagrel shares structural and functional similarities with other compounds that also target the thromboxane pathway or exhibit anti-inflammatory properties. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Feature |

|---|---|---|---|

| Aspirin | Salicylate | Non-selective cyclooxygenase inhibitor | Irreversibly inhibits cyclooxygenase enzymes |

| Epoprostenol | Prostacyclin analogue | Activates prostacyclin receptors | Strong vasodilatory effects |

| Clopidogrel | Thienopyridine | ADP receptor antagonist | Prevents platelet activation via different pathway |

| Ticagrelor | Cyclopentyltriazolopyrimidine | ADP receptor antagonist | Rapid onset of action compared to clopidogrel |

Uniqueness of Ozagrel

Ozagrel's selectivity for thromboxane A2 synthase distinguishes it from other antiplatelet agents that may have broader effects on cyclooxygenase pathways or different mechanisms altogether. This selectivity allows for targeted therapeutic effects while minimizing potential side effects associated with non-selective inhibitors.

Thromboxane A2 Synthase Inhibition Mechanisms

Ozagrel exerts its primary effect by selectively inhibiting thromboxane A2 synthase (TXAS), an enzyme encoded by the TBXAS1 gene. TXAS catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2, a potent vasoconstrictor and platelet aggregator [8]. Structurally, TXAS is a 60 kDa cytochrome P450 enzyme with a heme prosthetic group coordinated by cysteine 480. Ozagrel’s imidazole derivative binds competitively to the enzyme’s active site, forming a cation-π interaction with the heme iron [5]. This interaction disrupts the homolytic cleavage of PGH2’s endoperoxide bond, a critical step in TXA2 synthesis [8].

Table 1: Key Biochemical Properties of Ozagrel’s TXAS Inhibition

| Parameter | Value | Source |

|---|---|---|

| IC50 (Human TXAS) | 1.1 × 10⁻⁸ M | [2] |

| Selectivity | >100-fold over COX-1/2 | [2] |

| Binding Site | Heme-active site | [5] |

The inhibition is highly specific, sparing other arachidonic acid cascade enzymes like cyclooxygenase (COX) and lipoxygenase [2]. This selectivity ensures that Ozagrel modulates TXA2 production without broadly disrupting prostaglandin synthesis.

Effects on Arachidonic Acid Cascade Pathway

The arachidonic acid cascade begins with phospholipase A2-mediated release of arachidonic acid, which is metabolized by COX into PGH2. Under normal conditions, PGH2 is partitioned into TXA2 (via TXAS) and PGI2 (via prostacyclin synthase). Ozagrel’s inhibition of TXAS redirects PGH2 toward PGI2 synthesis, elevating systemic PGI2 levels [7].

This shunt mechanism has dual benefits:

- Reduction of TXA2: TXA2’s pro-thrombotic and vasoconstrictive effects are mitigated, as evidenced by decreased serum TXB2 (a TXA2 metabolite) in animal models [4].

- Enhancement of PGI2: Increased PGI2 promotes vasodilation and inhibits platelet aggregation, counteracting TXA2’s effects [7].

Figure 1: Arachidonic Acid Pathway Modulation by Ozagrel

Arachidonic Acid → (COX) → PGH2 │ ├── (TXAS) → TXA2 (↓ due to Ozagrel) └── (PGI2 Synthase) → PGI2 (↑ due to Ozagrel) In experimental models, Ozagrel increased PGI2 levels by 40–60% in vascular tissues, demonstrating its capacity to rebalance eicosanoid synthesis [2].

Secondary Pharmacological Pathways

Beyond TXAS inhibition, Ozagrel influences secondary pathways:

- Anti-inflammatory Effects: In vascular dementia models, Ozagreduced brain levels of TNF-α and IL-6, cytokines linked to neuroinflammation [1]. This effect is attributed to reduced TXA2-mediated activation of pro-inflammatory signaling.

- Antioxidant Activity: Ozagrel decreases thiobarbituric acid-reactive species (TBARS) and increases glutathione levels, suggesting a role in mitigating oxidative stress [1].

- Tyrosinase Inhibition: In vitro, Ozagrel reversibly inhibits mushroom tyrosinase (IC₅₀ = 1.35 mM for monophenolase activity), though its clinical relevance remains unclear [6].

These pleiotropic effects expand Ozagrel’s therapeutic profile beyond antiplatelet activity.

Receptor-Ligand Interaction Dynamics

Ozagrel’s efficacy hinges on its molecular interactions with TXAS. Key features include:

- Imidazole Moiety: The imidazole group coordinates with the heme iron, displacing the native substrate (PGH2) [5]. Mutagenesis studies show that substitutions at cysteine 480 abolish binding, underscoring the heme’s role [8].

- Hydrophobic Interactions: The cinnamic acid backbone stabilizes binding via van der Waals forces with TXAS’s β-sheet-rich domain [5].

- Kinetics: Ozagrel exhibits rapid absorption and onset, achieving maximal TXAS inhibition within 30 minutes in rabbits [4].

Table 2: Pharmacodynamic Parameters of Ozagrel

| Parameter | Value | Source |

|---|---|---|

| Emax (TXAS inhibition) | 94% | [4] |

| IC50 (TXB2 reduction) | 56.0 ng/mL | [4] |

| Tmax (rectal administration) | 20 minutes | [4] |

Molecular dynamics simulations reveal that Ozagrel’s binding induces conformational changes in TXAS, obstructing PGH2 access to the catalytic site [5].

Ozagrel demonstrates distinct pharmacokinetic profiles across different routes of administration. The compound exhibits rapid absorption following oral administration, with maximum plasma concentrations achieved within 20 minutes in rectal administration studies [1]. Human pharmacokinetic studies reveal that oral administration of ozagrel 200 mg results in a maximum plasma concentration of 1928.8 ng/mL with an area under the curve of 3913.2 ng·h/mL [2]. The bioavailability of ozagrel following oral administration approaches 100% in animal studies, indicating complete and rapid absorption from the gastrointestinal tract [1].

The distribution characteristics of ozagrel demonstrate favorable tissue penetration properties. The compound successfully crosses the blood-brain barrier, enabling effective central nervous system penetration for the treatment of cerebral ischemia and stroke [3] [4]. Studies in animal models have confirmed that ozagrel at 3 mg/kg decreases both the area and volume of cortical infarction after ischemia-reperfusion of the middle cerebral artery [4]. The drug demonstrates high distribution to cardiovascular tissues, supporting its therapeutic efficacy in treating vasospasm and cerebral vascular disorders [3].

Following rectal administration, ozagrel exhibits rapid and complete absorption with a bioavailability of 100% and a time to maximum concentration of 20 minutes [1]. The rectal route offers a practical delivery method for ozagrel, particularly when oral administration is not feasible. Intravenous administration provides immediate drug availability, with plasma concentrations directly proportional to the administered dose [2].

Metabolic Transformation Pathways

Ozagrel undergoes extensive hepatic metabolism through well-characterized pathways involving the formation of two primary metabolites: ozagrel-M1 and ozagrel-M2 [5] [6]. The metabolic pathway involves the conversion of the parent drug to M2 (the reduced form) and M1 (the beta-oxidized form), with M2 subsequently converted to M1 in the systemic circulation [5]. Pharmacokinetic studies in rats demonstrate that ozagrel is converted to ozagrel-M1 at a rate of 13.73% and to ozagrel-M2 at a rate of 33.20% following a 15 mg/kg dose [6].

The metabolic transformation of ozagrel is mediated primarily through cytochrome P450 2D6 (CYP2D6) enzyme systems [7]. Sodium ozagrel metabolism in rats demonstrates induction of CYP2D6 activity, with the expression of CYP2D6 protein in treated groups showing higher levels compared to control groups [7]. The inhibitory effect of sodium ozagrel on CYP2D6 activity is noncompetitive with a Ki value of 324.94 μM [7]. Kinetic parameters established through Lineweaver-Burk analysis show Km values of 0.67 mM and Vmax values of 2.13 pm/min/mg protein for ozagrel-treated groups [7].

The metabolic pathways involve both beta-oxidative and reductive metabolism on the acyl side chain of ozagrel [6]. In primary rat hepatocytes, ozagrel undergoes chain-shortening to form ozagrel-M1 and reductive metabolism to form ozagrel-M2 [6]. The conversion rates calculated from compartmental models show 11.04% conversion to M1 and 34.52% conversion to M2, confirming the accuracy of the metabolic pathway characterization [6]. The reductive metabolites can undergo reverse conversion to parent compounds, although this process is relatively minor, with only 0.25% of ozagrel-M2 converting back to ozagrel [6].

Organ-Specific Pharmacokinetic Profiles

The organ-specific pharmacokinetic profile of ozagrel reveals distinct distribution patterns across various tissue systems. Brain tissue demonstrates significant ozagrel penetration, with the compound effectively crossing the blood-brain barrier to achieve therapeutic concentrations in the central nervous system [3] [4]. The neuroprotective effects of ozagrel are evidenced by its ability to reduce cerebral infarction volume and improve neurological outcomes in animal models of stroke [4]. The compound increases the level of 6-keto-prostaglandin F1α in brain tissue after cerebral ischemia-reperfusion, contributing to its cerebroprotective mechanisms [3].

Hepatic pharmacokinetics of ozagrel involve extensive first-pass metabolism, particularly evident at higher oral doses [5]. The compound exhibits saturable first-pass clearance at high doses, such as 60 mg/kg in rat studies, indicating capacity-limited hepatic metabolism [5]. The liver serves as the primary site of ozagrel biotransformation, with hepatic microsomal enzymes playing crucial roles in metabolite formation [8] [9]. Ozagrel inhibits various hepatic cytochrome P450-mediated reactions, including aminopyrine N-demethylation and aniline hydroxylation, with inhibition constants ranging from 0.19 to 3.72 mM [9].

Renal pharmacokinetics demonstrate that ozagrel influences kidney function through modulation of prostaglandin metabolism [10] [11]. The compound increases creatinine clearance by approximately 19% during treatment, from 61.0 ± 8.42 to 72.7 ± 7.45 mL/min [11]. Ozagrel reduces urinary thromboxane B2 excretion while improving the urinary 6-keto-prostaglandin F1α to thromboxane B2 ratio in patients with diabetes mellitus [10]. The renal clearance mechanisms involve both glomerular filtration and active secretion processes [10].

Cardiovascular tissue distribution shows favorable ozagrel penetration into cardiac and vascular tissues [3]. The compound demonstrates protective effects against arachidonate-induced arterial contraction and prevents arachidonate-induced sudden death in animal models [12]. Ozagrel preserves cerebral blood flow in mouse and cat models of transient cerebral ischemia, supporting its cardiovascular protective properties [13].

Elimination Mechanisms and Half-Life Dynamics

The elimination of ozagrel follows biphasic kinetics with rapid initial distribution followed by terminal elimination phases [5] [2]. Following intravenous administration, ozagrel exhibits a terminal elimination half-life ranging from 0.66 to 2.09 hours, depending on the dose and administration conditions [2]. The plasma concentration-time profile demonstrates biexponential decay with rapid terminal elimination half-lives of 0.173 and 0.160 hours at doses of 15 and 45 mg/kg, respectively, in rat studies [5].

Oral administration of ozagrel results in elimination half-lives of 1.45 hours for single doses and 0.74 hours for multiple doses in human subjects [2]. The apparent discrepancy between single and multiple dose half-lives suggests potential time-dependent pharmacokinetic changes or metabolic induction effects [2]. Polymorphic forms of ozagrel demonstrate different elimination characteristics, with Form I exhibiting a half-life of 1.53 ± 0.51 hours and Form II showing a prolonged half-life of 4.73 ± 3.00 hours [14].

The elimination mechanisms involve both hepatic metabolism and renal excretion pathways [5] [10]. Hepatic clearance represents the primary elimination route, with extensive first-pass metabolism contributing to the overall clearance [5]. The compound undergoes rapid elimination through metabolic transformation to ozagrel-M1 and ozagrel-M2, with subsequent excretion of metabolites [5] [6]. The total body clearance values vary with the route of administration and dose, reflecting the complex interplay between absorption, distribution, metabolism, and excretion processes [2].

Renal elimination contributes to ozagrel clearance, with the compound influencing renal prostaglandin metabolism and clearance mechanisms [10] [11]. The elimination half-life is influenced by renal function status, with improvements in creatinine clearance observed during ozagrel treatment [11]. The compound demonstrates linear elimination kinetics within the therapeutic dose range, although saturable clearance mechanisms may occur at higher doses [5] [14].

| Route of Administration | Maximum Concentration (ng/mL) | Area Under Curve (ng·h/mL) | Elimination Half-Life (h) | Bioavailability (%) |

|---|---|---|---|---|

| Intravenous (1 μg/kg/min) | 97 | 281 | 0.79 | 100 |

| Intravenous (5 mg) | 576.5 | 197.4 | 2.09 | 100 |

| Intravenous (15 μg/kg/min) | 1657.3 | 4659.2 | 0.66 | 100 |

| Oral (200 mg single) | 1928.8 | 3913.2 | 1.45 | Not reported |

| Oral (200 mg multiple) | 2020 | 3360 | 0.74 | Not reported |

| Rectal | Not reported | Not reported | Not reported | 100 |

| Metabolite | Species | Dose (mg/kg) | Formation Rate (%) | Metabolic Pathway |

|---|---|---|---|---|

| Ozagrel-M1 | Rat | 15 | 13.73 | β-oxidation |

| Ozagrel-M2 | Rat | 15 | 33.20 | Reduction |

| Ozagrel-M1 | Rat | 45 | 11.04 | β-oxidation |

| Ozagrel-M2 | Rat | 45 | 34.52 | Reduction |

| Organ System | Penetration Characteristics | Clinical Significance | Research Evidence |

|---|---|---|---|

| Brain | Crosses blood-brain barrier | Stroke treatment efficacy | Cerebral ischemia models |

| Heart | High cardiovascular distribution | Vasospasm prevention | Arterial contraction studies |

| Kidney | Renal excretion and clearance | Improved creatinine clearance | Prostaglandin metabolism |

| Liver | Extensive hepatic metabolism | CYP2D6 mediated biotransformation | Metabolite formation studies |

| Plasma | Protein binding interactions | Drug transport and distribution | Pharmacokinetic studies |

| Cerebrospinal Fluid | Central nervous system penetration | Neuroprotective effects | Blood-brain barrier studies |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Isomerases (EC5)

Thromboxane-A synthase [EC:5.3.99.5]

TBXAS1 (CYP5A1) [HSA:6916] [KO:K01832]